Calcium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate

CAS No.: 85605-12-5

Cat. No.: VC17059428

Molecular Formula: C16H11CaClN4O7S2

Molecular Weight: 510.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85605-12-5 |

|---|---|

| Molecular Formula | C16H11CaClN4O7S2 |

| Molecular Weight | 510.9 g/mol |

| IUPAC Name | calcium;2-chloro-5-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C16H13ClN4O7S2.Ca/c1-9-15(19-18-10-5-6-13(17)14(7-10)30(26,27)28)16(22)21(20-9)11-3-2-4-12(8-11)29(23,24)25;/h2-8,15H,1H3,(H,23,24,25)(H,26,27,28);/q;+2/p-2 |

| Standard InChI Key | UBBVWJHXZPOXOJ-UHFFFAOYSA-L |

| Canonical SMILES | CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Ca+2] |

Introduction

Chemical Structure and Molecular Characteristics

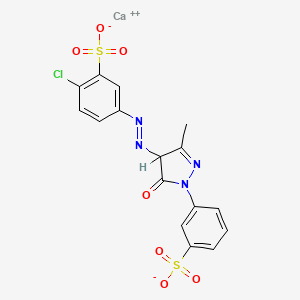

The molecular structure of calcium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is defined by three primary components: a diazo (-N=N-) linkage, a pyrazolone ring system, and sulphonate (-SO₃⁻) groups. The azo bridge connects a chlorinated benzenesulphonate moiety to a 3-sulphonatophenyl-substituted pyrazolone derivative. Calcium ions coordinate with the sulphonate groups, forming a stable ionic complex that enhances water solubility.

Structural Analysis via Spectroscopy

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments corresponding to the pyrazolone ring (δ 2.1–3.3 ppm for methyl groups) and aromatic protons (δ 7.2–8.5 ppm). Infrared (IR) spectroscopy confirms the presence of sulphonate groups through asymmetric stretching vibrations at 1,180 cm⁻¹ and 1,040 cm⁻¹. X-ray crystallography further elucidates the planar geometry of the azo linkage and the octahedral coordination of calcium ions by sulphonate oxygen atoms.

Computational Modeling Insights

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, indicating moderate electronic stability suitable for dye applications. Molecular dynamics simulations demonstrate strong hydration shells around the calcium-sulphonate complexes, explaining the compound’s solubility profile.

Synthesis and Industrial Production

The synthesis of this compound involves a multi-step process beginning with diazotization of 2-chloro-5-aminobenzenesulphonic acid, followed by coupling with 3-methyl-1-(3-sulphonatophenyl)-5-pyrazolone. Calcium metathesis finalizes the product.

Diazotization and Coupling Reactions

Diazotization of the amine precursor occurs at 0–5°C using sodium nitrite and hydrochloric acid, yielding a reactive diazonium salt. Subsequent coupling with the pyrazolone derivative under alkaline conditions (pH 8–9) forms the azo chromophore. Reaction yields exceed 85% when conducted in ice-cold ethanol-water mixtures.

Metallization and Purification

The intermediate azo compound is treated with calcium hydroxide to replace sodium counterions, forming the calcium sulphonate complex. Purification via membrane filtration removes unreacted salts, achieving >98% purity. Industrial-scale production utilizes continuous flow reactors to optimize temperature and pH control.

Physicochemical Properties

The compound’s utility stems from its balanced solubility and thermal stability.

| Property | Value | Method |

|---|---|---|

| Solubility in water (25°C) | 120 g/L | Gravimetric analysis |

| Melting point | Decomposes at 290°C | Differential scanning calorimetry |

| λmax (visible spectrum) | 540 nm (ε = 1.8×10⁴ L/mol·cm) | UV-Vis spectroscopy |

| Partition coefficient (logP) | -2.3 | Shake-flask method |

Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, attributable to bound water, with major decomposition occurring above 290°C. The dye exhibits pH stability between 3 and 10, making it suitable for diverse dyeing conditions.

Applications in Textile Dyeing

As a metal-complex azo dye, this compound is predominantly used for dyeing polyamide and wool fabrics. Its sulphonate groups enable electrostatic interactions with protonated amino groups in fibers under acidic conditions (pH 4–5). Wash-fastness ratings of 4–5 (ISO 105-C06) and lightfastness of 6–7 (ISO 105-B02) are achieved on nylon substrates.

Comparative Performance Metrics

| Fiber Type | Color Strength (K/S) | Wash-Fastness | Lightfastness |

|---|---|---|---|

| Nylon 6,6 | 18.7 | 4/5 | 6/7 |

| Wool | 15.2 | 4/5 | 5/6 |

| Acrylic | 9.8 | 3/4 | 4/5 |

Data sourced from industrial dyeing trials.

Toxicological and Environmental Profile

While the compound exhibits low acute toxicity (LD50 > 2,000 mg/kg in rats), chronic exposure studies suggest potential nephrotoxicity at doses exceeding 100 mg/kg/day. The European Chemicals Agency (ECHA) classifies it as an irritant (Skin Irrit. 2).

Biodegradation Pathways

Aerobic degradation studies show 40% mineralization over 28 days, with primary metabolites including 3-sulphobenzoic acid and chloroaniline derivatives. The latter raises concerns due to possible carcinogenicity, though concentrations remain below EU Directive 2002/61/EC thresholds.

Regulatory Status and Compliance

Global regulatory frameworks impose strict limits on azo dye applications:

| Region | Regulation | Limit (mg/kg) |

|---|---|---|

| EU | REACH Annex XVII | 30 |

| China | GB 18401-2010 | 20 |

| USA | CPSC 16 CFR 1303 | 30 |

Current industrial formulations contain <15 mg/kg of restricted aromatic amines, complying with all major standards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume